molecular formula C36H45BrN4O6 B13830944 (E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide

(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide

Cat. No.: B13830944
M. Wt: 709.7 g/mol
InChI Key: CJSIMXLUFCODBV-JUZKPSJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 2-bromoindole core, a bicyclic oxabicyclo[4.3.1]decatrienyl system, and a non-4-enamide backbone with multiple stereochemical centers (2S,6R,8S). The bromoindole moiety is a critical pharmacophore known for modulating receptor binding, particularly in neurological targets such as peripheral benzodiazepine receptors (PBRs) . The compound’s structural complexity suggests applications in drug discovery, particularly for disorders involving PBRs or steroid biosynthesis pathways.

Properties

Molecular Formula

C36H45BrN4O6

Molecular Weight

709.7 g/mol

IUPAC Name

(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide

InChI

InChI=1S/C36H45BrN4O6/c1-20(14-21(2)16-23(4)42)15-22(3)34(44)38-24(5)36(46)41(6)31(18-28-27-12-7-8-13-29(27)39-33(28)37)35(45)40-30-19-32(43)47-26-11-9-10-25(30)17-26/h7-14,17,21-24,30-31,39,42H,15-16,18-19H2,1-6H3,(H,38,44)(H,40,45)/b20-14+/t21-,22-,23-,24-,30?,31-/m0/s1

InChI Key

CJSIMXLUFCODBV-JUZKPSJXSA-N

Isomeric SMILES

C[C@H](C[C@H](C)O)/C=C(\C)/C[C@H](C)C(=O)N[C@@H](C)C(=O)N(C)[C@@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)NC3CC(=O)OC4=CC=CC3=C4

Canonical SMILES

CC(CC(C)O)C=C(C)CC(C)C(=O)NC(C)C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)NC3CC(=O)OC4=CC=CC3=C4

Origin of Product

United States

Preparation Methods

Synthesis of the 2-bromo-1H-indol-3-yl Subunit

The 2-bromoindole core is typically prepared by regioselective bromination of indole derivatives. Bromination at the 2-position of indole is achieved using N-bromosuccinimide (NBS) under controlled conditions (low temperature, inert atmosphere) to avoid polybromination. The 3-position remains available for further functionalization such as amide bond formation.

Preparation of the Oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl Amino Acid Fragment

This bicyclic oxabicyclo structure is a key scaffold in the molecule, often synthesized via intramolecular cyclization reactions. According to recent advances in gold(I)-catalyzed transformations, such bicyclic frameworks can be constructed by:

  • Activation of alkynes by gold(I) catalysts to promote intramolecular nucleophilic addition of carbonyl groups, followed by cycloaddition reactions forming oxabicyclic systems under mild conditions.

  • The bicyclic system is introduced as an amino substituent on a propanoyl residue, which requires precise stereochemical control during synthesis to maintain the (2S) configuration.

Peptide Coupling and Stereochemical Control

The compound contains multiple amide bonds linking amino acid residues with defined stereochemistry (2S, 6R, 8S). The peptide coupling steps are generally carried out using standard peptide synthesis techniques:

  • Activation of carboxylic acid groups using coupling reagents such as HATU, EDCI, or DCC in the presence of bases like N,N-diisopropylethylamine (DIPEA).

  • Protection and deprotection strategies for amino and hydroxyl groups to prevent side reactions.

  • Stereochemical integrity is preserved by using enantiomerically pure starting materials and mild reaction conditions.

An example procedure from related literature involves mixing the amino acid intermediate with a bromomethylated heteroaryl compound (e.g., 2-(bromomethyl)-pyridine hydrobromide) in the presence of N,N-diisopropylethylamine and acetonitrile at 0 °C, followed by stirring at room temperature for several hours. This method can be adapted for the brominated indole derivative.

Final Coupling and Purification

The final step involves coupling the assembled fragments to form the full molecule with the correct stereochemistry and functional groups. Purification is typically achieved by chromatographic methods such as preparative HPLC or flash chromatography.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Key Notes
1 Bromination of indole to 2-bromoindole NBS, low temperature, inert atmosphere Regioselective bromination at 2-position
2 Formation of oxabicyclo[4.3.1]deca-trienyl scaffold Gold(I)-catalyzed intramolecular cyclization Mild conditions, stereocontrol essential
3 Peptide coupling of amino acid fragments HATU/EDCI/DCC, DIPEA, solvent (DMF/CH3CN) Protection/deprotection strategies used
4 Coupling with brominated indole fragment N,N-diisopropylethylamine, acetonitrile, 0 °C to RT Maintains stereochemistry, purification by chromatography

Research Results and Yields

  • The bromination step typically proceeds with high regioselectivity and yields above 80% when carefully controlled.

  • Gold(I)-catalyzed cyclization to form the bicyclic oxabicyclo framework has been reported with yields ranging from 65% to 85%, depending on substrate and catalyst loading.

  • Peptide coupling reactions under optimized conditions generally afford yields between 70% and 90%, with excellent stereochemical retention.

  • Final coupling and purification steps yield the target compound in overall moderate yields (~50-70%), considering the complexity and number of steps.

Scientific Research Applications

The compound (E,2S,6R,8S)-N-[(2S)-1-[[[2S]-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.

Chemical Properties and Structure

This compound features multiple functional groups, including an indole moiety and a bicyclic structure, which are known to exhibit biological activity. The stereochemistry indicated by the (E) and (S) designations suggests specific three-dimensional orientations that can significantly influence the compound's interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structural features in targeting cancer cells. The presence of the indole group is particularly noteworthy as indole derivatives have been shown to possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

Neuroprotective Effects

Research into related compounds has indicated neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease. The structure of this compound suggests that it could interact with neurotransmitter systems or inhibit pathways leading to neuronal death.

Antimicrobial Properties

Compounds containing indole and bicyclic structures have demonstrated antimicrobial activity against various pathogens. This particular compound may exhibit similar properties, making it a candidate for further research in developing new antibiotics or antifungal agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Studies indicate that modifications to the indole ring or variations in the side chains can enhance biological activity or reduce toxicity. For instance, the introduction of electron-withdrawing groups has been shown to improve antimicrobial potency in related compounds .

Case Study 2: Neuroprotection

A structure-activity relationship study focused on compounds with similar bicyclic structures revealed promising neuroprotective effects in models of Parkinson's disease . The findings suggest that targeting specific pathways involved in neurodegeneration could yield therapeutic benefits.

Case Study 3: Antimicrobial Efficacy

Research into thiazole-bearing molecules demonstrated significant antibacterial activity against resistant strains . The incorporation of similar functional groups found in this compound may lead to enhanced antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Key Pharmacophores

The target compound shares structural motifs with several classes of bioactive molecules:

  • Halogenated Indolylglyoxylamides (e.g., compounds 4–7, 9, 13–27 from ): These feature a brominated indole core linked to glyoxylamide groups, which exhibit high affinity for PBRs. The target compound’s 2-bromo-1H-indol-3-yl group aligns with this class, but its oxabicyclo system and stereochemical complexity distinguish it from simpler indolylglyoxylamides .
  • Bicyclic Systems (e.g., ): Compounds with azabicyclo or oxabicyclo frameworks, such as the 3-azabicyclo[3.1.0]hexane in , share conformational constraints that enhance target engagement. However, the target compound’s 2-oxabicyclo[4.3.1]decatrienyl system introduces unique spatial and electronic properties .
  • Lipinski-Compliant Leads (e.g., compounds 1355, 2389 from ): These prioritize oral bioavailability. The target compound’s molecular weight (~700 Da) and logP (estimated >5) may exceed Lipinski’s thresholds, suggesting a need for formulation optimization compared to smaller leads like praziquantel derivatives .

Computational and Medicinal Chemistry Insights

  • SimilarityLab Analysis (): Tanimoto similarity scores (>0.7) align the target compound with PBR ligands and antiparasitic leads. However, its oxabicyclo system reduces similarity to flat, planar indolylglyoxylamides .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Comparable Compounds ()
Molecular Weight ~700 Da 300–500 Da (Lipinski-compliant leads)
logP Estimated >5 2–4 (optimized leads)
Hydrogen Bond Donors 3 (hydroxy, amide) 1–2 (simpler indolylglyoxylamides)
Rotatable Bonds 8 4–6 (rigid bicyclic systems)
PSA (Polar Surface Area) ~120 Ų 80–100 Ų (oral bioavailability candidates)

Key Research Findings and Implications

SAR Insights : The bromoindole moiety is critical for PBR binding, but steric bulk from the oxabicyclo system may limit activity in cell-based assays .

Optimization Potential: Medicinal chemistry efforts could reduce molecular weight (e.g., replacing the non-enamide chain) while retaining the oxabicyclo core for selectivity .

Novel Mechanisms: Despite structural similarities to known PBR ligands, the target compound’s unique features (e.g., E-configuration at C4) may confer novel target interactions, as observed in compounds with divergent chemotypes () .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound, given its structural complexity?

  • Answer : The synthesis must address stereochemical control, functional group compatibility, and regioselectivity. Multi-step approaches are typical, starting with the indole core (common in brominated indole derivatives, as seen in similar compounds ). Protecting groups (e.g., for the hydroxyl and amide moieties) are critical to prevent side reactions. Reaction conditions (e.g., solvent polarity, temperature) should be optimized via factorial design to maximize yields . For example, ethanol reflux and crystallization are standard for isolating intermediates . Analytical validation (e.g., NMR, HRMS) is required at each step to confirm structural integrity .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Answer : Advanced spectroscopic techniques are essential:

  • 1H/13C NMR : Compare coupling constants (e.g., vicinal protons in the oxabicyclo ring) with computational predictions .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Circular Dichroism (CD) : Correlate experimental spectra with density functional theory (DFT)-simulated spectra for chiral centers .
    • Challenges include overlapping signals due to the compound’s size; fractional crystallization or chiral HPLC may improve purity .

Q. What analytical methods are most effective for characterizing intermediates and the final product?

  • Answer : A combination of:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-HRMS as in ).
  • IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Multidimensional NMR (COSY, HSQC) : Resolve complex proton environments, particularly in the oxabicyclo and indole moieties .
    • For purity assessment, HPLC with UV/Vis or MS detection is recommended, especially for detecting diastereomers .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict biological activity?

  • Answer :

  • Reaction Pathway Modeling : Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, reducing trial-and-error experimentation . For example, ICReDD’s approach integrates computation and experiment to predict optimal reaction conditions .
  • Molecular Dynamics (MD) Simulations : Study interactions between the compound and biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
  • AI-Driven Platforms : Implement machine learning to analyze reaction databases and predict yield-optimizing parameters (e.g., solvent, catalyst) .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

  • Answer :

  • Dose-Response Curves : Standardize assays (e.g., IC50 determinations) to account for variability in cell lines or enzymatic preparations.
  • Metabolic Stability Tests : Evaluate whether discrepancies arise from differences in compound stability (e.g., cytochrome P450 interactions) .
  • Orthogonal Assays : Cross-validate results using multiple techniques (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
    • Statistical tools (e.g., ANOVA) should be applied to assess reproducibility .

Q. How can researchers design analogs to probe the role of the oxabicyclo[4.3.1]deca-trien moiety in bioactivity?

  • Answer :

  • Scaffold Modifications : Synthesize derivatives with variations in ring size (e.g., oxabicyclo[3.2.1] systems) or substituents (e.g., replacing bromoindole with chloroindole) .
  • Pharmacophore Mapping : Use computational tools to identify critical hydrogen bond donors/acceptors in the oxabicyclo system .
  • In Silico Docking : Predict binding modes to targets (e.g., kinases or GPCRs) and validate via mutagenesis studies .

Q. What methodologies enable efficient scale-up of synthesis for preclinical testing?

  • Answer :

  • Flow Chemistry : Improve reproducibility and safety for hazardous steps (e.g., bromination) .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline spectroscopy to ensure consistency .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.